molecular formula C18H13N5O3 B11016677 N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11016677
M. Wt: 347.3 g/mol
InChI Key: SHCIKGHUMSZLSM-UHFFFAOYSA-N
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Description

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the condensation of appropriate quinazolinone derivatives under controlled conditions. Common reagents used in the synthesis may include acetic anhydride, ammonium acetate, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the quinazolinone moieties to their corresponding amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the quinazolinone rings.

Common Reagents and Conditions

Common reagents used in these reactions may include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce quinazolinone amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    4-oxoquinazolin-3(4H)-yl derivatives: Compounds with similar functional groups and biological activities.

Uniqueness

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of two quinazolinone moieties, which may confer distinct biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)acetamide

InChI

InChI=1S/C18H13N5O3/c24-16(8-23-10-21-14-4-2-1-3-12(14)18(23)26)22-11-5-6-15-13(7-11)17(25)20-9-19-15/h1-7,9-10H,8H2,(H,22,24)(H,19,20,25)

InChI Key

SHCIKGHUMSZLSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

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